molecular formula C8H10N2O3 B6574493 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid CAS No. 1018298-07-1

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid

Cat. No. B6574493
CAS RN: 1018298-07-1
M. Wt: 182.18 g/mol
InChI Key: DFULZYUZBBYHDN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-3,8H,4H2,(H,9,10)(H,11,12) . This indicates that the compound has a pyridazin ring with a methyl group and a carboxylic acid group attached.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.15 . It is a solid at room temperature . .

Scientific Research Applications

Synthetic Applications

CD and its derivatives have potential synthetic applications:

    Synthon in Benzoselenadiazoles and Thiadiazoles: CD serves as an effective synthon in projected syntheses of benzoselenadiazoles and thiadiazoles .

    Spirocyclohexanones and Carbazole Derivatives: CD derivatives can be utilized in the synthesis of spirocyclohexanones and carbazole derivatives .

Plant Hormone Analog

Interestingly, CD shares structural similarities with indole compounds. While not directly related to plant hormones, it’s worth noting that indole-3-acetic acid (IAA) is a well-known plant hormone produced from tryptophan degradation. Although CD is not IAA, exploring its potential effects on plant growth and development could be an intriguing avenue for further research.

Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), Wavefunction studies and molecular docking studies of 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate

properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-7(11)4-2-6(9-10)3-5-8(12)13/h2,4H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFULZYUZBBYHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid

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